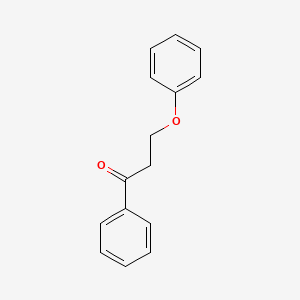

3-Phenoxy-1-phenylpropan-1-one

Description

3-Phenoxy-1-phenylpropan-1-one (CAS 889-26-9) is a propanone derivative featuring a phenyl group at the 1-position and a phenoxy group at the 3-position . Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The phenoxy substituent introduces moderate electron-withdrawing effects, influencing its reactivity and solubility in organic solvents like DMSO .

Propriétés

Formule moléculaire |

C15H14O2 |

|---|---|

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

3-phenoxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H14O2/c16-15(13-7-3-1-4-8-13)11-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Clé InChI |

RNNIZPOJABCACQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)CCOC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxy-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with phenoxyacetone under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran. The mixture is then refluxed to facilitate the reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3-Phenoxy-1-phenylpropan-1-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

3-Phenoxy-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Phenoxy-1-phenylpropan-1-one involves its interaction with various molecular targets. The phenyl and phenoxy groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.

Comparaison Avec Des Composés Similaires

Structural Analogs with Heterocyclic/Amino Substituents

Key Differences :

- Electronic Effects: The phenoxy group in the target compound is electron-withdrawing, while amino groups (e.g., benzyl-methylamino) are electron-donating, altering reactivity in nucleophilic additions .

- Solubility: Hydrochloride salts (e.g., 886-06-6) exhibit higher aqueous solubility compared to neutral propanones .

Analogs with Aromatic/Alkoxy Modifications

Key Differences :

- Steric Effects: Diethoxy substituents (36234-10-3) introduce steric bulk, slowing reaction kinetics compared to mono-substituted phenoxy analogs .

Pharmacologically Relevant Analogs

Key Insights :

- Bioactivity: Amino-substituted analogs (e.g., piperidine) are more likely to exhibit CNS activity due to increased blood-brain barrier permeability .

- Synthetic Utility: The target compound’s phenoxy group may serve as a leaving group in nucleophilic substitutions, unlike stable ethers in 3,3-diethoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.